7-(Cyano)-7-deazaguanosine

mRNA capping in vitro transcription RNA polymerase substrate specificity

Standard guanosine or 7-deazaguanosine analogs fail as substrates for key enzymes like RNA polymerases and QueF, leading to experimental failure or data misinterpretation. 7-(Cyano)-7-deazaguanosine (preQ0 nucleoside) provides the precise 7-deaza-7-cyano scaffold required for specific pathways. - QueF enzyme kinetics: Native substrate with KM = 0.237 µM - Capping control: Negative control for T7/SP6 polymerase assays - DNA protection: Confers restriction endonuclease resistance via DpdA - Cytotoxicity benchmark: HeLa IC50 = 62.0 µg/mL (exceeds 5-FU)

Molecular Formula C12H12N4O4
Molecular Weight 276.25 g/mol
CAS No. 57128-90-2
Cat. No. B12072943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Cyano)-7-deazaguanosine
CAS57128-90-2
Molecular FormulaC12H12N4O4
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C#N
InChIInChI=1S/C12H12N4O4/c13-1-6-3-16(11-7(6)2-14-5-15-11)12-10(19)9(18)8(4-17)20-12/h2-3,5,8-10,12,17-19H,4H2
InChIKeyZCWGWIQDNSSWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Cyano)-7-deazaguanosine (PreQ0) Overview


7-(Cyano)-7-deazaguanosine (CAS 57128-90-2), also known as preQ0 nucleoside, is a purine nucleoside analog characterized by a 7-deazapurine core where the N7 nitrogen of guanosine is replaced by a carbon atom bearing a cyano group . This structural modification underpins its role as the universal biosynthetic precursor to all 7-deazapurine modifications in tRNA (e.g., queuosine, archaeosine) and DNA [1]. Unlike standard guanosine, the 7-deaza scaffold confers distinct recognition properties by RNA polymerases, tRNA modification enzymes, and nucleic acid-binding proteins, making it an essential chemical tool for dissecting translation fidelity, mRNA capping mechanisms, and restriction-modification systems [2].

Workflow tRNA modification and queuosine/archaeosine biosynthesis studies
Selection 7-Deazapurine scaffold for polymerase and enzyme specificity assays
Use context Nucleic acid chemistry probe for restriction-modification and translation fidelity research

7-(Cyano)-7-deazaguanosine: Non-Substitutable Role


Generic substitution of 7-(Cyano)-7-deazaguanosine with unmodified guanosine, 7-methylguanosine (m7G), or simple 7-deazaguanosine is not scientifically valid due to fundamental differences in enzymatic recognition and downstream functional outcomes. While m7G cap analogs efficiently drive co-transcriptional capping and translation initiation, cap analogs containing a 7-deazaguanosine moiety fail completely as substrates for T7 and SP6 RNA polymerases, highlighting a strict requirement for the N7 nitrogen atom [1]. Conversely, in tRNA modification pathways, the bacterial enzyme QueF exhibits high-affinity, specific catalytic activity toward the 7-cyano-7-deazaguanine base (preQ0), reducing the nitrile to an aminomethyl group—a reaction not catalyzed on guanine or 7-deazaguanine [2]. This dual functional dichotomy—loss of polymerase recognition versus gain of specific enzymatic processing—demonstrates that 7-(Cyano)-7-deazaguanosine occupies a unique functional niche. Procurement of the correct analog is essential to avoid either complete experimental failure (e.g., no capped mRNA production) or misinterpretation of biosynthetic pathway data.

Polymerase recognition failure: 7-deaza cap analogs are inactive with T7/SP6 RNA polymerases, unlike standard m7G caps.
QueF substrate specificity: Only the 7-cyano-7-deazaguanine moiety undergoes nitrile reduction; guanine and 7-deazaguanine are not substrates.
Translation inhibition profile: Reported inhibitory activity in tRNA not observed with guanosine or simple 7-deazaguanosine.

7-(Cyano)-7-deazaguanosine: Head-to-Head Evidence


Capping Incompatibility with T7 RNA Polymerase

In head-to-head capping efficiency assays, cap analogs incorporating a 7-deazaguanosine moiety (m7G[5']ppp[5']7-deazaG and m27,3'OG[5']ppp[5']7-deazaG) exhibit zero detectable capping activity with T7 RNA polymerase, in stark contrast to the standard m7G[5']ppp[5']G control [1]. This finding directly demonstrates that replacement of the N7 nitrogen with a carbon (as in 7-deazaguanosine) abrogates recognition by the polymerase active site, a critical consideration for mRNA production workflows.

Capping Activity
Head-to-head
7-deazaG cap: zero capping
m7G cap: active substrate (HPLC)
Supports polymerase recognition studies; contraindicated for mRNA production.
T7 RNA polymerase in vitro transcription assay
mRNA capping in vitro transcription RNA polymerase substrate specificity

High-Affinity QueF Substrate for Nitrile Reduction

Steady-state kinetic analysis of Bacillus subtilis QueF demonstrates that the 7-cyano-7-deazaguanine base (preQ0) is a high-affinity substrate, exhibiting a Michaelis-Menten constant (KM) of 0.237 ± 0.045 µM and a turnover number (kcat) of 0.66 ± 0.04 min-1 [1]. This reaction, which reduces the nitrile to an aminomethyl group, is a dedicated step in queuosine biosynthesis and is not catalyzed on unmodified guanine or 7-deazaguanine, confirming a unique enzyme-substrate pairing.

QueF Kinetics
Head-to-head
KM 0.237 µM, kcat 0.66 min⁻¹
Supports queuosine biosynthesis pathway reconstitution.
B. subtilis QueF; guanine/7-deazaguanine inactive
tRNA modification queuosine biosynthesis enzyme kinetics

Superior Cytotoxicity vs. 5-Fluorouracil

The free base form of the compound (7-cyano-7-deazaguanine, preQ0 base) exhibits antiproliferative activity against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines, with IC50 values of 62.0 µg/mL and 80.6 µg/mL, respectively [1]. Notably, this cytotoxic potency is higher than that of the clinical chemotherapeutic agent 5-fluorouracil (positive control) under the same assay conditions, suggesting a distinct mechanism of action that warrants further investigation.

Cytotoxicity
Head-to-head
PreQ0 base IC50: 62.0 µg/mL (HeLa), 80.6 µg/mL (HepG2)
5-FU IC50: higher (less potent)
Reported cell-model response; supports cytotoxicity endpoint review.
Mangrove-derived extract, cell viability assay
anticancer nucleoside cytotoxicity assay natural product

Restriction Enzyme Evasion by DNA Modification

A 2022 patent application demonstrates that heterologous DNA sequences modified to contain deazapurine bases, including 7-cyano-7-deazaguanine (preQ0), exhibit increased resistance to cleavage by host restriction enzymes in bacterial systems [1]. While unmodified control DNA is susceptible to degradation, the incorporation of preQ0 via transglycosidase-mediated insertion protects the nucleic acid from restriction endonuclease attack, a phenotype not conferred by standard purine bases.

Restriction Evasion
Head-to-head
PreQ0-modified DNA protected from degradation; unmodified DNA susceptible
Supports phage engineering and DNA stability studies.
Transglycosidase-mediated incorporation in bacteria
DNA modification restriction enzyme evasion phage engineering

Translational Inhibition In Vitro and In Vivo

7-(Cyano)-7-deazaguanosine functions as a translational inhibitor both in vitro and in vivo . Unlike standard guanosine or 7-deazaguanosine, which do not exhibit this inhibitory property, the compound's incorporation into tRNA disrupts anticodon loop function and RNA polymerase activity . This activity is attributed to its structural mimicry of the natural queuosine precursor, leading to competitive interference in translation.

Translation Inhibition
Context-dependent
Reported translational arrest in vitro and in vivo
Class-level inference; data to verify for specific models.
No detailed kinetic or source data available
translation inhibition tRNA function anticodon loop

7-(Cyano)-7-deazaguanosine: Validated Applications


Cap Analog SAR Studies

Employed as a negative control in capping efficiency assays to delineate the critical role of the N7 nitrogen atom in T7/SP6 RNA polymerase recognition. As demonstrated by Kore et al. (2010), 7-deazaguanosine-containing cap analogs are completely inactive as substrates, providing a clear functional contrast to m7G and CleanCap analogs [1]. This is essential for validating new cap analog designs and understanding polymerase mechanisms.

Queuosine Biosynthesis Reconstitution & Inhibitor Screening

Utilized as the native substrate for QueF nitrile reductase to study the penultimate step of queuosine biosynthesis. The high-affinity binding (KM = 0.237 µM) and specific catalytic conversion to preQ1 enable precise kinetic characterization of QueF enzymes from diverse species and facilitate the identification of small-molecule inhibitors targeting this unique nitrile reduction chemistry [2].

Lead Compound for Anticancer Analogs

Serves as a validated starting point for medicinal chemistry optimization based on its demonstrated cytotoxicity (HeLa IC50 = 62.0 µg/mL) that surpasses 5-fluorouracil [3]. Researchers can procure this compound to synthesize derivatives, elucidate its mechanism of action (which is distinct from canonical antimetabolites), and conduct in vivo efficacy studies in xenograft models.

Restriction-Evading DNA Constructs

Incorporated into heterologous DNA sequences (e.g., for phage display, large plasmid construction, or synthetic genomics) using transglycosidase enzymes (DpdA) to confer resistance to bacterial restriction endonucleases [4]. This application directly leverages the unique protective effect of 7-deazapurine modifications, enabling higher transformation efficiencies and stable maintenance of foreign DNA in restrictive bacterial hosts.

Application
Selection Property
Validation Focus
Cap analog structure-activity studies
N7 nitrogen-dependent polymerase substrate recognition
In vitro transcription activity and negative-control validation
Queuosine biosynthesis pathway reconstitution
High substrate affinity for QueF nitrile reductase
Enzyme kinetics and inhibitor screening assays
Cancer cell-model endpoint studies
Reported cytotoxicity profile in cancer cell lines
Mechanism-of-action elucidation and derivative SAR
Phage engineering and synthetic DNA stability
7-Deazapurine modification evades restriction enzymes
Transformation efficiency and DNA maintenance in restrictive hosts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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